molecular formula C11H16ClN3O B3038879 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926189-20-0

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B3038879
CAS RN: 926189-20-0
M. Wt: 241.72 g/mol
InChI Key: MDPZQLSUARJSFC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (ACDEB) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is water soluble and has a molecular weight of 243.7 g/mol. ACDEB is commonly used in organic synthesis and as a building block for other compounds, with its most common uses being in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its structure is made up of an amine group, a chlorine atom, and a benzamide group, which can be used to form a variety of derivatives with different properties.

Scientific Research Applications

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been used in the synthesis of other organic compounds, such as polymers and dyes, which have potential applications in the fields of medicine, materials science, and electronics.

Mechanism of Action

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been studied for its potential biological activities, with its mechanism of action being largely unknown. Its effects are thought to be mediated through its ability to interact with enzymes and other proteins, as well as its ability to interact with other molecules in the cell. For example, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to interact with other proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has the ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of gene expression. In vivo studies have also demonstrated that 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide can reduce inflammation and has the potential to be used as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively simple synthesis. Additionally, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications, making it a versatile compound for research. However, there are some limitations to the use of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide in laboratory experiments. For example, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is toxic in high concentrations and can cause irritation to the skin and eyes. Additionally, its effects on living organisms are still largely unknown, making it difficult to predict its potential toxicity.

Future Directions

The future of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide research is promising, with a wide range of potential applications. Further research into its mechanism of action could lead to the development of novel drugs for the treatment of various diseases. Additionally, further research into its potential anti-inflammatory effects could lead to the development of new therapeutic agents for the treatment of inflammatory diseases. Additionally, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide could be used as a building block for the synthesis of other compounds, such as polymers and dyes, which could have potential applications in the fields of medicine, materials science, and electronics. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential toxicity and the development of safer compounds for use in laboratory experiments.

properties

IUPAC Name

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZQLSUARJSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.